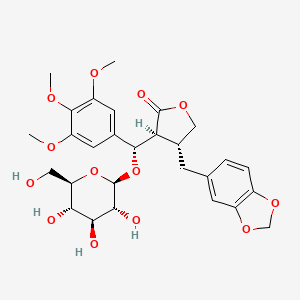
2-Hydroxy Irinotecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy, highlighted by Rao et al. (2013), is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route (Rao, Rao, Yadav, & Khagga, 2013).
Molecular Structure Analysis
The molecular structure of this compound, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.
Chemical Reactions and Properties
The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites (Charasson et al., 2004).
Physical Properties Analysis
Irinotecan and its metabolites, including this compound, have specific physical properties that affect their pharmacokinetics and pharmacodynamics. For example, the solubility of SN-38 is very low, which limits its clinical application. This has led to the development of novel formulations and derivatives, such as nanoparticulate delivery systems, to improve the solubility and therapeutic efficacy of SN-38 for colorectal carcinoma treatment (Salmanpour et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The conversion of irinotecan to SN-38 and its subsequent metabolism involves various enzymes, including carboxylesterases for activation and UGT1A1 for detoxification, demonstrating the complex interplay between the chemical properties of irinotecan and its biological effects.
Aplicaciones Científicas De Investigación
Pharmacogenetics and Metabolism
The pharmacogenetics of human carboxylesterase 2 (CES2), an enzyme crucial for converting irinotecan into SN-38, plays a significant role in the variability of drug efficacy and toxicity among individuals. Functional polymorphisms in the CES2 gene can significantly impact the metabolic activation of irinotecan to SN-38, affecting treatment outcomes in cancer therapy (Charasson et al., 2004). Moreover, the comprehensive overview by Kciuk et al. (2020) on irinotecan’s molecular mode of action emphasizes the importance of its pharmacogenetics and introduces novel drug formulations to enhance delivery and minimize side effects (Kciuk, Marciniak, & Kontek, 2020).
Resistance Mechanisms
Research into irinotecan resistance mechanisms has revealed that alterations in drug metabolism and transport can significantly affect the efficacy of SN-38-based chemotherapy. For example, the role of organic anion transporter OATP1B1 in the hepatic uptake of SN-38 and its impact on the disposition of irinotecan highlights the complexity of resistance phenomena (Nozawa et al., 2005). Additionally, the establishment of an SN-38-resistant small cell lung cancer cell line has provided valuable insights into cross-resistance mechanisms and the role of topoisomerase I and II in drug resistance (Chikamori et al., 2004).
Novel Formulations
The development of novel formulations aims to improve the solubility, stability, and delivery of SN-38. One such approach is the creation of a liposome-based formulation of SN-38 (LE-SN-38), which enhances the drug's solubility and therapeutic efficacy, demonstrating the potential for overcoming the limitations of traditional irinotecan therapy (Zhang et al., 2004).
Mecanismo De Acción
Target of Action
2-Hydroxy Irinotecan, also known as Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for DNA replication and transcription as it relaxes supercoiled DNA, allowing the replication machinery to progress .
Biochemical Pathways
Irinotecan undergoes extensive metabolic conversion by various enzyme systems. It is hydrolyzed by carboxylesterases to form SN-38 . SN-38 is then inactivated by uridine diphosphate glucuronosyltransferase (UGT) 1A and cytochrome P450 (CYP) 3A4, which form several pharmacologically inactive oxidation products .
Pharmacokinetics
The pharmacokinetics of Irinotecan is characterized by large interindividual variability . It is mainly eliminated through biliary excretion (66%) and its clearance is independent of dose . The metabolism of Irinotecan is influenced by genetic variants in the DNA of enzymes and transporters involved in its metabolism .
Action Environment
The action of Irinotecan can be influenced by environmental factors. For instance, solar irradiance has been shown to affect the photodegradation of Irinotecan in water . Additionally, patient characteristics, lifestyle, and comedication can also influence the pharmacokinetics of Irinotecan .
Direcciones Futuras
The future of 2-Hydroxy Irinotecan lies in the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy Irinotecan interacts with various enzymes and proteins in the body. Upon administration, Irinotecan is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis, which leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death . The active metabolite of Irinotecan, SN-38, interacts with proteins involved in TP53-mediated cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to the active metabolite SN-38, which is a potent inhibitor of DNA topoisomerase I . Both this compound and SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity . This interference with DNA synthesis leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that aqueous dilutions of Irinotecan at very low pH remain stable at room temperature in the dark for at least two weeks . Irinotecan in plasma remains stable at room temperature for at least 3 hours and in a -20 °C freezer for a period of at least 2 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsIt is known that Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability .
Metabolic Pathways
This compound is involved in complex metabolic pathways. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 mediating glucuronidation of SN-38 . It can also undergo cytochrome P450 (CYP) 3A4-mediated oxidative metabolism to form several pharmacologically inactive oxidation products .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The elimination routes of Irinotecan depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .
Subcellular Localization
It is known that Irinotecan and its active metabolite SN-38 exert their effects primarily in the nucleus, where they interact with DNA topoisomerase I .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy Irinotecan involves the conversion of Irinotecan to 2-Hydroxy Irinotecan through a series of chemical reactions.", "Starting Materials": [ "Irinotecan", "Hydrogen peroxide", "Hydrochloric acid", "Water", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Irinotecan is dissolved in a mixture of water and acetic acid.", "Step 2: Hydrogen peroxide is added to the solution slowly while stirring at room temperature.", "Step 3: The reaction mixture is heated to 50°C and stirred for 6 hours.", "Step 4: The mixture is cooled and neutralized with sodium hydroxide.", "Step 5: The resulting solution is extracted with ethyl acetate.", "Step 6: The organic layer is collected and washed with water and brine.", "Step 7: The solvent is removed under reduced pressure to obtain the crude product.", "Step 8: The crude product is dissolved in a mixture of water and hydrochloric acid.", "Step 9: The solution is heated to reflux for 6 hours.", "Step 10: The mixture is cooled and neutralized with sodium hydroxide.", "Step 11: The resulting solution is extracted with ethyl acetate.", "Step 12: The organic layer is collected and washed with water and brine.", "Step 13: The solvent is removed under reduced pressure to obtain the pure product, 2-Hydroxy Irinotecan." ] } | |
Número CAS |
1346597-39-4 |
Fórmula molecular |
C₃₃H₃₈N₄O₇ |
Peso molecular |
602.68 |
Sinónimos |
(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



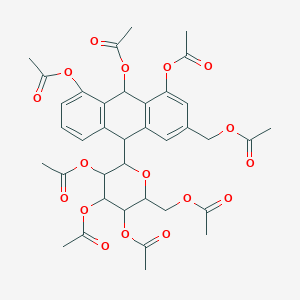

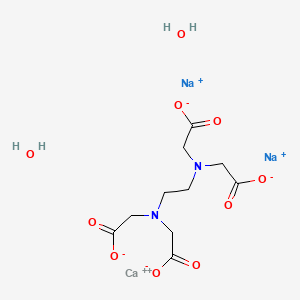
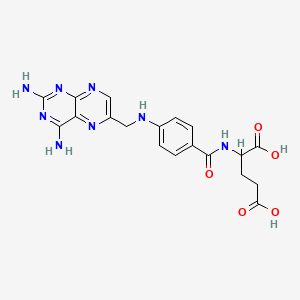
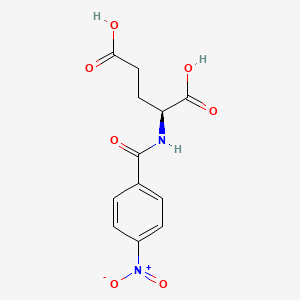
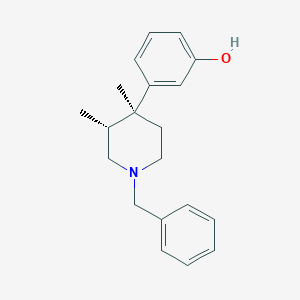
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)
